molecular formula C16H15N3OS B2487916 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 688355-99-9

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

Cat. No. B2487916
M. Wt: 297.38
InChI Key: LLXVFENTNAWDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors like aniline derivatives. For instance, novel quinazolin-4(3H)-ones can be synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones, a method that highlights the versatility of quinazoline chemistry in generating compounds with potential pharmacological activities (Alagarsamy & Murugesan, 2007).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as X-ray crystallography and spectroscopy (NMR, IR, MS) are used to confirm the structure, providing insights into the electronic and geometrical parameters that are crucial for their biological activity. Studies on compounds like 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one elucidate the structural properties and interactions at the molecular level (Wu et al., 2022).

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives have been synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) reported that certain quinazoline compounds showed significant activity against microbes and demonstrated good profiles against both pain and inflammation. These findings suggest that specific modifications in the quinazoline structure, such as the addition of methyl/methoxy groups and substitutions at key positions, are crucial for enhancing their biological activity. The research underscores the potential of quinazoline derivatives as sources for developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications (Dash, B., Dash, S., Laloo, D., & Medhi, C., 2017).

Pharmacological Screening

Another study conducted by Hanusek et al. (2001) focused on the synthesis of substituted 2-benzoylaminothiobenzamides and their conversion into quinazoline-4-thiones. This research highlights the chemical versatility and the potential for structural modification of quinazoline derivatives, which can be pivotal for developing novel pharmacological agents. The study provides insights into the preferred tautomeric forms and the impact of substituents on the quinazoline ring, which could be beneficial for designing drugs with improved efficacy and reduced side effects (Hanusek, J., Hejtmánková, L., Kubicová, L., & Sedlák, M., 2001).

Corrosion Inhibition

Quinazoline derivatives also find applications in materials science, such as corrosion inhibition. Kumar et al. (2020) explored the use of quinazoline derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrated that these compounds effectively inhibit corrosion, with efficiencies up to 95.50% for certain derivatives at optimum concentrations. This research opens up avenues for using quinazoline-based compounds in industrial applications to protect metals against corrosion, thereby extending their lifespan and reducing maintenance costs (Kumar, C., Prashanth, M., Mohana, K., Jagadeesha, M., Raghu, M., Lokanath, N., Mahesha, & Kumar, K., 2020).

Future Directions

Considering its unique pharmacological features, further exploration of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione in drug development is warranted .

properties

CAS RN

688355-99-9

Product Name

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

Molecular Formula

C16H15N3OS

Molecular Weight

297.38

IUPAC Name

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21)

InChI Key

LLXVFENTNAWDAE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.